4-[(6-Chloro-2-benzothiazolyl)oxy]phenol
Overview
Description
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol is a chemical compound with the molecular formula C₁₃H₈ClNO₂S It is known for its unique structure, which includes a benzothiazole ring substituted with a chlorine atom and an oxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol typically involves the reaction of 6-chloro-2-aminobenzothiazole with phenol in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using water as a solvent and employing recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole compounds depending on the nucleophile used.
Scientific Research Applications
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to antimicrobial effects . The phenol group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol can be compared with other benzothiazole derivatives:
2-Amino-6-chlorobenzothiazole: Similar structure but with an amino group instead of a phenol group.
4-(6-Methyl-2-benzothiazolyl)aniline: Contains a methyl group and an aniline group, leading to different chemical properties and uses.
N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide: Another derivative with distinct functional groups, used in different contexts.
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECUFYJLMZQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220479 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70216-88-5 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070216885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.